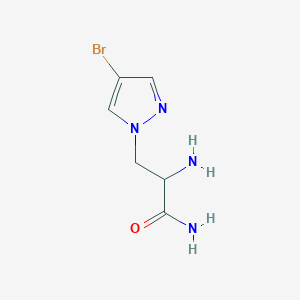
1-Benzhydryl-1H-imidazole-4,5-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzhydryl-1H-imidazole-4,5-dicarboxylic acid is a compound belonging to the imidazole family, characterized by the presence of a benzhydryl group attached to the nitrogen atom of the imidazole ring.
Vorbereitungsmethoden
The synthesis of 1-Benzhydryl-1H-imidazole-4,5-dicarboxylic acid can be achieved through several routes. One common method involves the oxidation of benzimidazole, followed by ring-opening reactions . The reaction conditions typically include the use of oxidizing agents such as oxone and catalysts like iron(III) nitrate. The process involves heating the reaction mixture to around 60°C and maintaining the temperature for an extended period to ensure complete reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .
Analyse Chemischer Reaktionen
1-Benzhydryl-1H-imidazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Substitution: The imidazole ring can undergo substitution reactions, where functional groups are introduced at specific positions on the ring.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Benzhydryl-1H-imidazole-4,5-dicarboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Benzhydryl-1H-imidazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets. The benzhydryl group enhances the compound’s ability to bind to proteins and enzymes, modulating their activity . The imidazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects . The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
1-Benzhydryl-1H-imidazole-4,5-dicarboxylic acid can be compared with other imidazole derivatives, such as:
2-Phenyl-1H-imidazole-4,5-dicarboxylic acid: Similar in structure but with a phenyl group instead of a benzhydryl group.
2-Methyl-1H-imidazole-4,5-dicarboxylic acid: Contains a methyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its benzhydryl group, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives .
Eigenschaften
Molekularformel |
C18H14N2O4 |
|---|---|
Molekulargewicht |
322.3 g/mol |
IUPAC-Name |
1-benzhydrylimidazole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C18H14N2O4/c21-17(22)14-16(18(23)24)20(11-19-14)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H,(H,21,22)(H,23,24) |
InChI-Schlüssel |
HMBGOZIBJJKYCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC(=C3C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13074744.png)










